2-(Propan-2-yl)-1,4-oxazepane-4-carbonyl chloride 2-(Propan-2-yl)-1,4-oxazepane-4-carbonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17523996
InChI: InChI=1S/C9H16ClNO2/c1-7(2)8-6-11(9(10)12)4-3-5-13-8/h7-8H,3-6H2,1-2H3
SMILES:
Molecular Formula: C9H16ClNO2
Molecular Weight: 205.68 g/mol

2-(Propan-2-yl)-1,4-oxazepane-4-carbonyl chloride

CAS No.:

Cat. No.: VC17523996

Molecular Formula: C9H16ClNO2

Molecular Weight: 205.68 g/mol

* For research use only. Not for human or veterinary use.

2-(Propan-2-yl)-1,4-oxazepane-4-carbonyl chloride -

Specification

Molecular Formula C9H16ClNO2
Molecular Weight 205.68 g/mol
IUPAC Name 2-propan-2-yl-1,4-oxazepane-4-carbonyl chloride
Standard InChI InChI=1S/C9H16ClNO2/c1-7(2)8-6-11(9(10)12)4-3-5-13-8/h7-8H,3-6H2,1-2H3
Standard InChI Key CPLZIPIUFAHFIF-UHFFFAOYSA-N
Canonical SMILES CC(C)C1CN(CCCO1)C(=O)Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

2-(Propan-2-yl)-1,4-oxazepane-4-carbonyl chloride belongs to the class of nitrogen-oxygen heterocycles. While explicit molecular formula data for this specific derivative remain unverified in peer-reviewed literature, structural analogs provide a basis for estimation. The parent compound 1,4-oxazepane-4-carbonyl chloride has a molecular formula of C6H10ClNO2\text{C}_6\text{H}_{10}\text{ClNO}_2 . Introducing a propan-2-yl group (C3H7\text{C}_3\text{H}_7) at the 2-position likely results in a molecular formula of C9H16ClNO2\text{C}_9\text{H}_{16}\text{ClNO}_2. The compound’s SMILES notation, CC(C)C1CN(CCOC1)C(=O)Cl\text{CC(C)C1CN(CCOC1)C(=O)Cl}, confirms the oxazepane backbone, propan-2-yl substituent, and carbonyl chloride functionality .

Key Structural Attributes

  • Oxazepane Ring: A seven-membered ring containing one oxygen and one nitrogen atom, contributing to conformational flexibility and hydrogen-bonding capabilities.

  • Propan-2-yl Group: A branched alkyl substituent at the 2-position, enhancing steric bulk and influencing stereoelectronic properties.

  • Carbonyl Chloride: A highly electrophilic functional group enabling nucleophilic acyl substitution reactions, critical for forming amides, esters, and other derivatives .

Synthesis and Manufacturing Approaches

Synthetic Pathways

  • Resin-Based Cyclization: Source details the synthesis of 1,4-oxazepane-5-carboxylic acids using Wang resin immobilization. Adapting this approach, a propan-2-yl group could be introduced via alkylation of resin-bound intermediates, followed by cyclization and cleavage.

  • Alkylation and Sulfonylation: As demonstrated in the preparation of 2-phenyl-substituted oxazepanes , reacting primary amines with 2-bromoacetophenone analogs (e.g., 2-bromo-2-methylpropane) could install the propan-2-yl group. Subsequent sulfonylation and acid-mediated cyclization may yield the target scaffold.

  • Continuous Flow Reactors: Industrial-scale production might employ flow chemistry to enhance reaction efficiency and purity, though specific protocols remain speculative .

Challenges in Synthesis

  • Diastereomer Formation: Alkylation steps often produce mixtures of C2\text{C}_2 R,SR,S-diastereomers, requiring chromatographic separation .

  • Functional Group Compatibility: The carbonyl chloride’s sensitivity to hydrolysis necessitates anhydrous conditions and inert atmospheres during synthesis .

Applications in Research and Industry

Pharmaceutical Intermediates

The carbonyl chloride group facilitates the synthesis of amide and carbamate derivatives, common motifs in drug discovery. For example:

  • Anticancer Agents: Analogous oxazepane carboxamides exhibit activity against kinase targets .

  • Antidepressants: Structural similarities to piperazine derivatives suggest potential central nervous system applications .

Polymer Chemistry

Reactive acyl chlorides are pivotal in synthesizing polyamides and polyurethanes. The propan-2-yl group may impart thermal stability to resulting polymers.

Agrochemicals

Derivatives of 1,4-oxazepane are investigated as herbicides and insecticides, leveraging their heterocyclic backbone for target specificity .

Structural Analogs and Comparative Analysis

CompoundStructural FeaturesKey Differences
1,4-Oxazepane-4-carbonyl chloride Lacks propan-2-yl substituentReduced steric hindrance
2-Phenyl-1,4-oxazepane Aromatic substituent at 2-positionAltered electronic properties
Propan-2-ylcarbamyl chloride Linear carbamoyl chlorideAbsence of heterocyclic ring

The propan-2-yl group in 2-(propan-2-yl)-1,4-oxazepane-4-carbonyl chloride distinguishes it from simpler analogs, offering unique reactivity and application potential.

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